Cas no 1602165-15-0 (2-(4-bromo-2-chlorophenyl)ethanethioamide)

2-(4-Bromo-2-chlorophenyl)ethanethioamide is a brominated and chlorinated phenylthioamide derivative with potential applications in pharmaceutical and agrochemical research. Its distinct structural features, including the thioamide functional group and halogen substituents, make it a valuable intermediate in the synthesis of bioactive compounds. The presence of both bromine and chlorine atoms enhances its reactivity in cross-coupling reactions, while the thioamide moiety offers versatility in further chemical modifications. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors and receptor ligands. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Suitable for controlled laboratory use by trained professionals.
2-(4-bromo-2-chlorophenyl)ethanethioamide structure
1602165-15-0 structure
Product Name:2-(4-bromo-2-chlorophenyl)ethanethioamide
CAS No:1602165-15-0
MF:C8H7BrClNS
MW:264.569878816605
CID:6232648
PubChem ID:116074809
Update Time:2025-09-28

2-(4-bromo-2-chlorophenyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-2-chlorophenyl)ethanethioamide
    • EN300-1894764
    • 1602165-15-0
    • Inchi: 1S/C8H7BrClNS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
    • InChI Key: AZOICSLNPCXDAD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)CC(N)=S

Computed Properties

  • Exact Mass: 262.91711g/mol
  • Monoisotopic Mass: 262.91711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.1Ų

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2-(4-bromo-2-chlorophenyl)ethanethioamide Related Literature

Additional information on 2-(4-bromo-2-chlorophenyl)ethanethioamide

Professional Introduction to 2-(4-bromo-2-chlorophenyl)ethanethioamide (CAS No. 1602165-15-0)

2-(4-bromo-2-chlorophenyl)ethanethioamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 1602165-15-0, this molecule represents a unique structural motif that combines bromine and chlorine substituents on a phenyl ring, coupled with an ethanethioamide functional group. Such structural features make it a valuable scaffold for developing novel bioactive molecules, particularly in the quest for new therapeutic agents.

The significance of this compound lies in its potential applications across multiple domains of chemical biology and medicinal chemistry. The presence of both bromine and chlorine atoms on the aromatic ring enhances its reactivity, making it a versatile intermediate for further functionalization. This property is particularly useful in the synthesis of more complex molecules, such as inhibitors or modulators of biological pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of arylthioamide derivatives. These compounds have shown promise in various preclinical studies as potential candidates for treating a range of diseases, including inflammatory disorders, neurodegenerative conditions, and even certain types of cancer. The specific arrangement of substituents in 2-(4-bromo-2-chlorophenyl)ethanethioamide may contribute to its unique interaction with biological targets, making it an attractive molecule for further investigation.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The bromo and chloro substituents in 2-(4-bromo-2-chlorophenyl)ethanethioamide may facilitate interactions with the active sites of kinases, thereby blocking their activity.

Moreover, the ethanethioamide group itself is a known pharmacophore that can contribute to the binding affinity and selectivity of drug candidates. This functional group has been incorporated into numerous drugs that have reached the market, highlighting its importance in medicinal chemistry. The combination of these features in 2-(4-bromo-2-chlorophenyl)ethanethioamide suggests that it could be a valuable building block for designing next-generation therapeutics.

The synthesis of 2-(4-bromo-2-chlorophenyl)ethanethioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated aromatic precursors, followed by thiol condensation with appropriate amine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently.

In academic research, this compound has been studied for its ability to interact with various biological targets. For instance, some studies have explored its potential as an antagonist or inverse agonist for certain G protein-coupled receptors (GPCRs). GPCRs are membrane receptors that are involved in numerous physiological processes, and modulating their activity can lead to therapeutic benefits. The structural features of 2-(4-bromo-2-chlorophenyl)ethanethioamide make it a promising candidate for such applications.

Evidence from preclinical trials suggests that derivatives of arylthioamides can exhibit significant pharmacological effects. For example, some analogs have shown anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Additionally, there are indications that these compounds may have neuroprotective effects, making them relevant for treating conditions such as Alzheimer's disease or Parkinson's disease.

The development of new drug candidates is an iterative process that involves both computational modeling and experimental validation. Computational methods, such as molecular docking and quantum mechanics calculations, can help predict how 2-(4-bromo-2-chlorophenyl)ethanethioamide might interact with biological targets at the molecular level. These predictions can guide synthetic efforts and help optimize the compound's properties for better efficacy and reduced toxicity.

In conclusion, 2-(4-bromo-2-chlorophenyl)ethanethioamide (CAS No. 1602165-15-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel bioactive compounds, particularly those targeting kinases and GPCRs. As research continues to uncover new therapeutic applications for arylthioamide derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.

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